6-chloro-N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine 6-chloro-N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16451901
InChI: InChI=1S/C16H13Cl2N3/c17-12-3-1-11(2-4-12)7-8-19-16-14-9-13(18)5-6-15(14)20-10-21-16/h1-6,9-10H,7-8H2,(H,19,20,21)
SMILES:
Molecular Formula: C16H13Cl2N3
Molecular Weight: 318.2 g/mol

6-chloro-N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine

CAS No.:

Cat. No.: VC16451901

Molecular Formula: C16H13Cl2N3

Molecular Weight: 318.2 g/mol

* For research use only. Not for human or veterinary use.

6-chloro-N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine -

Specification

Molecular Formula C16H13Cl2N3
Molecular Weight 318.2 g/mol
IUPAC Name 6-chloro-N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine
Standard InChI InChI=1S/C16H13Cl2N3/c17-12-3-1-11(2-4-12)7-8-19-16-14-9-13(18)5-6-15(14)20-10-21-16/h1-6,9-10H,7-8H2,(H,19,20,21)
Standard InChI Key AOWWUEORXDGINB-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CCNC2=NC=NC3=C2C=C(C=C3)Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

6-Chloro-N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine (C₁₆H₁₂Cl₂N₃) features a bicyclic quinazoline core substituted at position 6 with chlorine and at position 4 with a 2-(4-chlorophenyl)ethylamine group. The planar quinazoline system enables π-π stacking interactions with aromatic residues in biological targets, while the para-chlorinated phenethyl moiety enhances lipophilicity and membrane permeability .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₁₂Cl₂N₃
Molecular Weight333.20 g/mol
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors3 (quinazoline N atoms)
LogP (Predicted)3.8 ± 0.3

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) analysis reveals distinct signals for the quinazoline protons (δ 8.5–7.2 ppm) and the ethylphenethyl side chain (δ 3.6–2.8 ppm). Mass spectral data show a molecular ion peak at m/z 333.02 (M⁺) with characteristic fragmentation patterns corresponding to Cl loss .

Synthetic Methodologies

Core Quinazoline Formation

The quinazoline nucleus is typically synthesized via cyclocondensation of anthranilic acid derivatives with nitriles or amides. In one optimized route:

  • Chlorination: 4-Hydroxyquinazoline undergoes electrophilic substitution using phosphorus oxychloride (POCl₃) to introduce the 6-chloro substituent .

  • Amination: Nucleophilic displacement of the 4-chloro group with 2-(4-chlorophenyl)ethylamine in anhydrous dimethylformamide (DMF) yields the target compound .

Purification and Yield Optimization

Reverse-phase chromatography (C18 column, acetonitrile/water gradient) achieves >95% purity, with reaction yields improved to 68% through microwave-assisted synthesis (100°C, 30 min) .

Biological Activity Profile

Huntingtin Inhibition

In a high-throughput screen of kinase inhibitors, 6-chloro-N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine exhibited dose-dependent inhibition of mutant Huntingtin aggregation (IC₅₀ = 3,440 nM) . Comparative analysis with structural analogues highlights the critical role of the 4-chlorophenethyl group:

Table 2: IC₅₀ Values for Selected Quinazoline Derivatives

CompoundIC₅₀ (nM)
4-[2-[(6-Chloro-4-quinazolinyl)amino]ethyl]phenol710
6-Chloro-N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine3,440
4-(4-Chlorophenethylamino)quinazoline10,500

The 20-fold potency difference versus 4-(4-chlorophenethylamino)quinazoline underscores the necessity of the 6-chloro substituent for target engagement.

Putative Mechanism of Action

While exact molecular targets remain under investigation, homology modeling suggests interaction with the Huntingtin protein’s polyglutamine expansion domain. The compound’s planar structure may disrupt β-sheet formation in mutant Huntingtin, preventing oligomerization .

In PC12 neuronal cell models, pretreatment with 10 μM compound reduced Huntingtin-induced cytotoxicity by 42% (p < 0.01), comparable to reference inhibitor N-(6-phenylcarbamoyl-benzothiazol-2-yl)-terephthalamic acid methyl ester (IC₅₀ = 1,200 nM) .

Blood-Brain Barrier Permeability

Quantitative structure-activity relationship (QSAR) modeling predicts favorable blood-brain barrier penetration (BBBP score = 0.89), attributed to the compound’s moderate logP and molecular weight <400 Da .

Structural-Activity Relationships

Halogen Substituent Effects

  • 6-Chloro vs. 6-Bromo: Bromine substitution increases steric bulk, reducing Huntingtin inhibition (e.g., 6-bromo-N-propylquinazolin-4-amine, IC₅₀ = 8,130 nM) .

  • Dual Chlorination: The 4-chlorophenyl group enhances hydrophobic interactions with target proteins versus non-halogenated analogues .

Side Chain Modifications

Replacing the ethyl linker with methyl groups decreases activity (IC₅₀ >10,000 nM), while elongation to propyl maintains potency but reduces solubility .

Toxicological Considerations

Preliminary acute toxicity studies in zebrafish (Danio rerio) indicate an LC₅₀ of 125 μM, suggesting a therapeutic index of ~36 relative to its neuroprotective concentration. Hepatic microsome assays show moderate clearance (t₁/₂ = 43 min), necessitating prodrug strategies for in vivo applications .

Future Research Directions

  • Target Deconvolution: CRISPR-Cas9 screening to identify interacting proteins in Huntingtin pathways.

  • Formulation Development: Lipid nanoparticle encapsulation to enhance bioavailability.

  • In Vivo Efficacy: Testing in transgenic Huntington’s disease mouse models (e.g., R6/2 strain).

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